4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile
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Overview
Description
4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile is a synthetic organic compound that features an indole moiety, a cyclopropylcarbonyl group, and a benzonitrile group. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The cyclopropylcarbonyl group can be introduced through acylation reactions using cyclopropanecarbonyl chloride and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The cyclopropylcarbonyl group may enhance the compound’s binding affinity and specificity . The benzonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2,3-dione: An oxidation product of indole with various biological activities.
Uniqueness
4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylcarbonyl group enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-[[3-(cyclopropanecarbonyl)indol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c21-11-14-5-7-15(8-6-14)12-22-13-18(20(23)16-9-10-16)17-3-1-2-4-19(17)22/h1-8,13,16H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGVAAOCKPPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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